molecular formula C22H19ClN6 B1679339 Rilpivirine hydrochloride CAS No. 700361-47-3

Rilpivirine hydrochloride

Cat. No.: B1679339
CAS No.: 700361-47-3
M. Wt: 402.9 g/mol
InChI Key: KZVVGZKAVZUACK-BJILWQEISA-N
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Description

Rilpivirine hydrochloride is a second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is known for its higher potency, longer half-life, and reduced side-effect profile compared to older non-nucleoside reverse transcriptase inhibitors such as efavirenz . This compound is marketed under the brand names Edurant and Rekambys .

Mechanism of Action

Target of Action

Rilpivirine hydrochloride, also known as Rilpivirine HCl, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . The primary target of Rilpivirine HCl is the reverse transcriptase enzyme of the HIV-1 virus .

Mode of Action

Rilpivirine HCl works by binding to reverse transcriptase, thereby blocking the RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication . The internal conformational flexibility of rilpivirine and the plasticity of its interacting binding site gives it a very high potency and reduces the chance of resistance compared to other NNRTIs .

Biochemical Pathways

The key biochemical pathway affected by Rilpivirine HCl is the replication of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, Rilpivirine HCl prevents the virus from replicating within the host’s cells .

Pharmacokinetics

Rilpivirine HCl exhibits absorption-limited kinetics, resulting in sustained plasma concentrations . It is primarily metabolized by the cytochrome P450 (CYP)3A4 enzyme . The elimination half-life of the oral tablet is approximately 45 hours, while the intramuscular suspension can last between 13 to 28 weeks . About 85% of the drug is excreted via feces, with less than 1% as unchanged drug found in urine .

Result of Action

The result of Rilpivirine HCl’s action is the inhibition of HIV-1 replication, which helps to control the progression of HIV-1 infection . It has been shown to have a better tolerability than a comparative NNRTI, efavirenz, in clinical trials, with fewer central nervous system adverse effects, rashes, lipid abnormalities, and discontinuation rates .

Action Environment

The action of Rilpivirine HCl can be influenced by various environmental factors. For instance, it cannot be coadministered with a number of other drugs due to cytochrome P450 3A4 enzyme induction or gastric pH increase . These drugs include anticonvulsants, rifabutin, rifampicin, rifapentine, proton pump inhibitors, systemic dexamethasone, and St John’s wort . Therefore, the patient’s medication regimen and diet can significantly impact the efficacy and stability of Rilpivirine HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rilpivirine hydrochloride involves several steps. The current procedure is mainly divided into three steps:

Industrial Production Methods

Industrial production methods for this compound have been optimized to increase yield and reduce reaction time. One such method involves the use of microwave-promoted synthesis, which significantly reduces the reaction time from 69 hours to 90 minutes and improves the overall yield from 18.5% to 21% .

Chemical Reactions Analysis

Types of Reactions

Rilpivirine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The synthesis of this compound involves nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: These reactions are not typically involved in the synthesis of this compound but may be relevant in its metabolic pathways.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound, which is then purified and formulated for medical use.

Properties

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVVGZKAVZUACK-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220320
Record name Rilpivirine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700361-47-3
Record name Rilpivirine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700361-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rilpivirine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700361473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilpivirine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[4-({4-[(E)-2-CYANOETHENYL]-2,6-DIMETHYLPHENYL}AMINO)PYRIMIDIN-2-YL]AMINO}BENZONITRILE HYDROCHLORIDE (1:1)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RILPIVIRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Rilpivirine Hydrochloride?

A1: this compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) []. It binds to reverse transcriptase, an enzyme crucial for HIV replication, blocking its RNA and DNA-dependent DNA polymerase activities []. This prevents the virus from replicating within infected cells.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C22H18ClN6. Its molecular weight is 402.87 g/mol [].

Q3: How is this compound characterized spectroscopically?

A3: this compound's structure and properties can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: This technique, specifically variable temperature analysis and 2D NMR, has been used to identify atropisomerism in this compound and differentiate between its E and Z isomers [].
  • UV Spectroscopy: UV analysis has also been employed to distinguish between the E and Z isomers of this compound. This technique is widely used for quantitative analysis in various formulations [, , , , , , ].
  • Infrared Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule and complements the structural data obtained from other techniques [].

Q4: What is known about the stability of this compound under various conditions?

A4: this compound's stability has been assessed under various stress conditions to simulate potential degradation pathways []:

  • Acidic and Alkaline Hydrolysis: Studies have shown its susceptibility to degradation under these conditions, with the generation of specific impurity profiles [, , ].
  • Oxidative Stress: This condition also leads to the formation of degradation products, highlighting the need for appropriate formulation strategies [, , ].
  • Thermal and Photolytic Stress: this compound exhibits sensitivity to heat and light exposure, leading to degradation. These factors are crucial considerations during formulation and storage [, , , ].

Q5: What strategies have been explored to enhance the solubility and bioavailability of this compound?

A5: Due to its classification as a BCS class II drug with poor aqueous solubility [], several approaches have been investigated to improve its bioavailability:

  • Nanosponges: β-cyclodextrin nanosponges synthesized using a microwave-mediated method have shown promise in enhancing this compound solubility and dissolution rate, leading to improved oral bioavailability in rat models [].
  • Floating Microspheres: These systems, designed to increase gastric residence time, have been formulated using polymers like ethyl cellulose and carbopol. This approach aims to improve drug absorption and bioavailability, particularly for drugs with poor solubility in the intestinal environment [, ].
  • Self-Emulsifying Drug Delivery Systems (SMEDDS): These formulations enhance drug solubility and dissolution, ultimately aiming to improve oral bioavailability [].
  • Spray Drying Technique: This method has been employed to convert the crystalline form of this compound into a more soluble amorphous form. This change in solid-state properties can significantly impact dissolution rate and bioavailability [].

Q6: What analytical techniques are used for the quantification and characterization of this compound?

A6: Several analytical methods are employed for this compound analysis:

  • RP-HPLC: This versatile technique is widely used for both quantitative analysis in various formulations and the identification and quantification of impurities [, , , , , , , , , , ]. Different mobile phases and columns have been explored to optimize separation and detection.
  • UV Spectrophotometry: This method, often coupled with derivatization techniques, provides a simple and rapid approach for quantifying this compound in bulk and pharmaceutical formulations [, , , , , ].
  • Peak Purity Evaluation: This analytical tool is frequently used in conjunction with RP-HPLC to ensure the purity of the this compound peak and confirm that no co-eluting degradation products are present [, ].

Q7: How does this compound interact with other drugs?

A7: this compound is primarily metabolized by CYP3A4 enzymes in the liver []. Co-administration with drugs that induce or inhibit CYP3A4 can significantly alter its plasma concentrations, potentially leading to therapeutic failure or toxicity.

Q8: What are the known mechanisms of resistance to this compound?

A8: As with other NNRTIs, mutations in the HIV reverse transcriptase enzyme can confer resistance to this compound []. These mutations often arise during viral replication and can limit the drug's long-term effectiveness. Cross-resistance with other NNRTIs can also occur, making the choice of subsequent therapies crucial.

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